Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Colchicine is an alkaloid that is a carbotricyclic compound comprising 5,6,7,9-tetrahydrobenzo[a]heptalene having four methoxy substituents at the 1-, 2-, 3- and 10-positions as well as an oxo group at the 9-position and an acetamido group at the 7-position. It has been isolated from the plants belonging to genus Colchicum. It has a role as a microtubule-destabilising agent and a plant metabolite. It is a carbotricyclic compound, an alkaloid, an aromatic ether and a member of acetamides.
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
CAS No.: 209810-38-8
Cat. No.: VC21126330
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide - 209810-38-8](/images/no_structure.jpg)
Specification
CAS No. | 209810-38-8 |
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Molecular Formula | C22H25NO6 |
Molecular Weight | 399.4 g/mol |
IUPAC Name | N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Standard InChI | InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) |
Standard InChI Key | IAKHMKGGTNLKSZ-UHFFFAOYSA-N |
Impurities | Beta-lumicolchicine Colchiceine Colchicoside N-deacetyl-N-formylcolchicine 3-O-demethylcolchicine (-)-N-[(7S,12aR)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tertrahydrobenzo[a]heptalen-7-yl]acetamide |
SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Canonical SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Boiling Point | 522.37 |
Colorform | Pale yellow scales or powder; pale yellow needles when crystallized from ethyl acetate Yellow plates from water + 1/2 mol of water of crystallization; yellow crystals from benzene |
Melting Point | 288 to 302 °F (EPA, 1998) 150-160 142-150 °C 156°C |
Introduction
Chemical Identity and Nomenclature
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide represents the systematic IUPAC name for colchicine, a compound that has been known and utilized for centuries. The compound is registered in chemical databases with specific identifiers that facilitate its recognition and categorization within the scientific community . The systematic name reflects the compound's complex structure, highlighting the presence of four methoxy groups at positions 1, 2, 3, and 10, an oxo group at position 9, and an acetamido group at position 7 of the tetrahydrobenzo[a]heptalene backbone .
Identifiers and Alternative Names
The compound is cataloged in chemical databases with several identifiers that enable precise identification. In PubChem, it is registered with CID 2833, while its InChIKey is IAKHMKGGTNLKSZ-UHFFFAOYSA-N . These identifiers are crucial for unambiguous reference in scientific literature and database searches. The compound is also known by several synonyms, demonstrating its widespread recognition across various scientific contexts.
Identifier Type | Value |
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PubChem CID | 2833 |
InChI | InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) |
InChIKey | IAKHMKGGTNLKSZ-UHFFFAOYSA-N |
Molecular Formula | C22H25NO6 |
The compound is also known by numerous synonyms, including:
Structural Characteristics and Physical Properties
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide possesses a complex molecular structure that directly influences its biological activity and chemical behavior. The compound is characterized by a carbotricyclic framework comprising a 5,6,7,9-tetrahydrobenzo[a]heptalene scaffold with specific functional group substitutions .
Molecular Structure
The compound features four methoxy substituents at positions 1, 2, 3, and 10, an oxo group at position 9, and an acetamido group at position 7 of the tetrahydrobenzo[a]heptalene skeleton . This unique arrangement of functional groups contributes to the compound's ability to bind to specific biological targets, particularly tubulin proteins. The presence of one undefined atom stereocenter gives rise to stereoisomeric forms of the compound .
Physical and Chemical Properties
The physicochemical properties of N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide have been determined through experimental and computational methods, providing insights into its behavior in biological systems and potential pharmaceutical applications.
Property | Value | Method |
---|---|---|
Molecular Weight | 399.4 g/mol | Computed by PubChem 2.2 |
Physical State | Solid | Experimental |
Melting Point | 156 °C | Experimental |
Solubility | 2.76e-02 g/L | Experimental |
LogP | 1.30 | Experimental (HANSCH,C ET AL., 1995) |
Topological Polar Surface Area | 83.1 Ų | Computed by Cactvs 3.4.8.18 |
Complexity | 740 | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 29 | Computed by PubChem |
Undefined Atom Stereocenter Count | 1 | Computed by PubChem |
The moderate LogP value of 1.30 indicates a balance between hydrophilicity and lipophilicity, which may contribute to the compound's ability to penetrate cellular membranes . The topological polar surface area of 83.1 Ų suggests potential for oral bioavailability, while the presence of an undefined stereocenter points to the existence of stereoisomeric forms with potentially different biological activities .
Natural Sources and Biosynthesis
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide is a natural product isolated from plants belonging to the genus Colchicum, particularly Colchicum autumnale (autumn crocus or meadow saffron) . These plants have been historically utilized in traditional medicine systems for their therapeutic effects, later attributed to the presence of this alkaloid.
Botanical Sources
The compound is primarily obtained from the corms and seeds of Colchicum species, where it serves as a defensive alkaloid against herbivores and pathogens . The concentration of the compound varies across different plant tissues and developmental stages, with higher concentrations typically found in the seeds and corms. The natural occurrence of this compound in Colchicum species has made these plants subjects of ethnopharmacological interest for centuries.
Biosynthetic Pathway
As a plant metabolite, N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide is biosynthesized through complex enzymatic pathways involving the condensation of phenylpropanoid and isoquinoline precursors . The biosynthetic route includes a series of oxidation, methylation, and cyclization reactions that ultimately lead to the formation of the tricyclic skeleton with its characteristic functional group pattern. The presence of the compound as a plant metabolite highlights its ecological significance within the plant's defensive arsenal.
Mechanism of Action
The biological activity of N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide is primarily attributed to its interaction with tubulin proteins, which are essential components of the cellular cytoskeleton . This interaction disrupts various cellular processes that depend on proper microtubule function.
Interaction with Tubulin
The compound binds to tubulin dimers at specific binding sites, preventing their polymerization into microtubules . This inhibition of tubulin polymerization disrupts the dynamic equilibrium between free tubulin dimers and assembled microtubules, leading to microtubule depolymerization and destabilization. The compound's ability to bind tubulin with high affinity is central to its biological effects, classifying it as a microtubule-destabilizing agent .
Cellular Effects
The disruption of microtubule dynamics by N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide leads to a cascade of cellular effects that impact various physiological processes:
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Inhibition of mitosis: By disrupting the mitotic spindle formation, the compound prevents proper chromosome segregation during cell division, leading to cell cycle arrest .
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Alteration of intracellular transport: Microtubules serve as tracks for the transport of vesicles, organelles, and various cellular components. Disruption of these structures impairs intracellular trafficking .
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Disruption of cellular cytoskeleton: The compound's effect on microtubules compromises the structural integrity of the cellular cytoskeleton, affecting cell shape and motility .
Anti-inflammatory Effects
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide exhibits significant anti-inflammatory properties through mechanisms that extend beyond its effects on microtubules. The compound preferentially accumulates in neutrophils due to the absence of the P-glycoprotein membrane efflux pump in these cells, allowing it to specifically modulate neutrophil function .
The anti-inflammatory effects include:
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Inhibition of neutrophil chemotaxis: The compound reduces the directed migration of neutrophils to inflammatory sites, limiting their accumulation and subsequent inflammatory responses .
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Reduction of neutrophil adhesion: By decreasing the expression of L-selectin adhesion molecules on neutrophil surfaces, the compound diminishes neutrophil adhesion to inflamed endothelium .
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Inhibition of leukocyte-endothelium interaction: The compound decreases the qualitative expression of E-selectin, further reducing leukocyte adhesion to inflamed endothelium .
Synthetic Approaches
The complex structure of N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide presents significant challenges for chemical synthesis, making the development of efficient synthetic routes an area of ongoing research interest. Various approaches have been investigated to achieve the total synthesis of this complex alkaloid.
Synthetic Strategies
Several synthetic strategies have been explored for the total synthesis of N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, each addressing different aspects of the structural complexity of the molecule. A doctoral thesis from UCL (University College London) describes three main synthetic approaches :
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Formation and subsequent Cope rearrangement of a functionalized dialkynylcyclopropane, with preliminary studies on cyclopropane formation via a Fischer carbene .
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A novel [5+2] cycloaddition reaction for the formation of the tropolone C-ring, although attempts to construct a precursor with all necessary functionality were unsuccessful .
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Cycloaromatization of a 12-membered macrocycle containing an enediyne ketone via a novel variant of the Bergman cyclization. The synthesis of a 12-membered macrocycle was achieved through an intramolecular Noyori-type aldol reaction, although the formation of the unsaturated macrocycle proved challenging .
Synthetic Challenges
The synthesis of N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide faces several challenges due to the compound's complex structure:
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Stereoselective construction of the seven-membered C ring with correct functionalization .
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Installation of the tropone moiety with appropriate substituents .
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Efficient formation of the tricyclic skeleton with correct regiochemistry of substituents .
These challenges have prompted the exploration of various synthetic methodologies, including novel cycloaddition reactions, rearrangements, and macrocyclization strategies, contributing to the advancement of synthetic organic chemistry in the process.
Pharmacological Applications
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide has been utilized in various therapeutic contexts, leveraging its unique mechanism of action and biological effects. While historically known for its use in treating gout, recent research has expanded its potential applications, particularly in cardiovascular medicine.
Cardiovascular Applications
Recent research has highlighted the potential of N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide in cardiovascular disease management, based on its anti-inflammatory properties . The compound's ability to inhibit neutrophil function and reduce inflammatory responses makes it a promising candidate for addressing inflammation-driven cardiovascular pathologies.
The cardiovascular applications are based on the compound's effects on:
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Neutrophil accumulation and activation in atherosclerotic plaques, potentially stabilizing vulnerable plaques and reducing the risk of acute coronary events .
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Endothelial inflammation, improving endothelial function and reducing vascular inflammation .
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Inflammatory cascades following myocardial injury, potentially limiting infarct size and improving cardiac remodeling .
These cardiovascular applications represent an evolving area of research, with ongoing clinical trials evaluating the efficacy and safety of the compound in various cardiovascular conditions.
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